molecular formula C7H5FINO2 B1492365 3-Fluoro-6-iodo-2-nitrotoluene CAS No. 1803766-15-5

3-Fluoro-6-iodo-2-nitrotoluene

Cat. No. B1492365
M. Wt: 281.02 g/mol
InChI Key: UKDCDBZJHUOORZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-6-iodo-2-nitrotoluene is a chemical compound with the molecular formula C7H5FINO2 . It is a derivative of nitrotoluene, which is a group of organic compounds that consist of a nitro group attached to a toluene ring .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-6-iodo-2-nitrotoluene consists of a toluene ring with a fluorine atom and a nitro group attached to it . The iodine atom is also attached to the toluene ring .

Safety And Hazards

Nitrotoluenes, including 3-Fluoro-6-iodo-2-nitrotoluene, are considered hazardous. They can cause skin and eye irritation, and may cause respiratory irritation if inhaled . They are also harmful if swallowed or in contact with skin .

properties

IUPAC Name

1-fluoro-4-iodo-3-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FINO2/c1-4-6(9)3-2-5(8)7(4)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDCDBZJHUOORZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-6-iodo-2-nitrotoluene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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